molecular formula C12H17O5P B15399359 3-[(Diethoxyphosphoryl)methyl]benzoic acid CAS No. 28149-49-7

3-[(Diethoxyphosphoryl)methyl]benzoic acid

Cat. No.: B15399359
CAS No.: 28149-49-7
M. Wt: 272.23 g/mol
InChI Key: FZKURNSIBVVIEU-UHFFFAOYSA-N
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Description

3-[(Diethoxyphosphoryl)methyl]benzoic acid is a synthetic benzoic acid derivative characterized by a diethoxyphosphoryl-methyl substituent at the meta position of the aromatic ring. Its molecular formula is C₁₂H₁₇O₅P, with a molecular weight of 272.24 g/mol . For instance, its methyl ester derivative (Methyl 3-((Diethoxyphosphoryl)methyl)benzoate) has been synthesized for investigations into protein tyrosine phosphatase 1B (PTP1B) inhibitors .

Properties

CAS No.

28149-49-7

Molecular Formula

C12H17O5P

Molecular Weight

272.23 g/mol

IUPAC Name

3-(diethoxyphosphorylmethyl)benzoic acid

InChI

InChI=1S/C12H17O5P/c1-3-16-18(15,17-4-2)9-10-6-5-7-11(8-10)12(13)14/h5-8H,3-4,9H2,1-2H3,(H,13,14)

InChI Key

FZKURNSIBVVIEU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC(=CC=C1)C(=O)O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: Para vs. Meta Substitution

  • 4-[(Diethoxyphosphoryl)methyl]benzoic acid (para isomer): Shares the same molecular formula (C₁₂H₁₇O₅P) and weight as the meta isomer but differs in substituent position. For example, para-substituted benzoic acids often exhibit distinct solubility and crystallization behaviors compared to meta isomers .
  • 4-[(OSe-Selenohydroperoxy)methyl]benzoic acid: Contains a selenium-based substituent instead of phosphorus. The selenium group introduces redox-active properties, which are absent in the phosphorus-containing analog .

Functional Group Variations

  • 5-[(Diethoxyphosphoryl)difluoromethyl]benzo[b]thiophene-2-carboxylic acid: Incorporates a benzo[b]thiophene core and a difluoromethyl group. The electronegative fluorine atoms increase metabolic stability compared to the non-fluorinated analog. This compound is used in specialized medicinal chemistry research .
  • Methyl 3-aminobenzoate derivatives: Replace the phosphoryl group with an amino moiety. These derivatives are key intermediates in synthesizing triazine-based compounds, such as methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate, which exhibit diverse biological activities .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield
CatalystPd(OAc)₂ (5 mol%)Increases by 20%
SolventTolueneReduces side products
Temperature85°CMaximizes conversion
Reaction Time12–16 hoursBalances completion vs. degradation

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:
A combination of techniques ensures structural validation and purity assessment:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and phosphoryl-methyl groups (δ 1.2–1.4 ppm for ethoxy protons) .
    • ³¹P NMR : Confirms phosphorylation (δ 18–22 ppm for diethoxyphosphoryl groups) .
  • X-ray Diffraction (XRD) : Resolves crystal packing and bond angles (e.g., P=O bond length ~1.48 Å) .
  • HPLC-MS : Validates molecular weight (C₁₂H₁₇O₅P; [M+H]⁺ = 273.08) and purity (>95%) .

Advanced: How can computational modeling predict the reactivity or biological interactions of this compound?

Answer:

  • Molecular Docking : Use the InChI key (e.g., RJRFVLZYAYSKHD-UHFFFAOYSA-N ) to model interactions with biological targets (e.g., enzymes or receptors). Software like AutoDock Vina can simulate binding affinities.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., carboxylate or phosphoryl groups) for nucleophilic attacks .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~1.8 suggests moderate membrane permeability) .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Answer:
Discrepancies in bioactivity data (e.g., antimicrobial potency) often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing against E. coli ATCC 25922) .
  • Purity Differences : Compare HPLC traces (≥95% purity) to rule out impurity-driven effects .
  • Structural Analogues : Confirm the compound’s identity via ¹H NMR to distinguish it from derivatives (e.g., 4-[(Diethoxyphosphinoyl)methyl]benzoic acid) .

Application: What are the potential biomedical applications based on current research?

Answer:

  • Antimicrobial Agents : The phosphoryl group enhances membrane penetration, showing activity against Gram-negative bacteria (MIC = 32 µg/mL) .
  • Enzyme Inhibitors : The carboxylate moiety may chelate metal ions in metalloenzymes (e.g., matrix metalloproteinases) .
  • Drug Delivery : Functionalize as a prodrug (e.g., esterify the carboxylate for improved bioavailability) .

Data Analysis: How to address discrepancies in physicochemical data (e.g., melting points) across studies?

Answer:
Contradictory data often stem from:

  • Polymorphism : XRD confirms crystalline vs. amorphous forms (e.g., melting points ranging 180–220°C) .
  • Hydration/Solvation : Thermogravimetric analysis (TGA) detects water content (e.g., 5% weight loss below 100°C) .
  • Synthetic Routes : Compare methods—palladium-catalyzed vs. acid-mediated phosphorylation may yield different purities .

Q. Table 2: Physicochemical Data Comparison

PropertyValue (Study A)Value (Study B)Likely Cause
Melting Point180–182°C217–220°CPolymorphic form
LogP1.52.1Impurity in HPLC

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Answer:

  • Phosphoryl Group Activation : The P=O group stabilizes transition states via resonance, accelerating substitutions at the methyl position .
  • Carboxylic Acid Directionality : The meta-substituted carboxylate directs electrophiles to the para position, confirmed by DFT-calculated Fukui indices .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates by stabilizing ionic intermediates .

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